

Stereospecificity of Devapamil Enantiomers: A Comparative Guide to Functional Effects

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Compound of Interest

Compound Name: *Devapamil*

Cat. No.: *B1218581*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stereospecific effects of **Devapamil** enantiomers in key functional assays. **Devapamil**, a phenylalkylamine derivative, exhibits distinct pharmacological activities related to its interaction with both L-type calcium channels and the multidrug resistance transporter P-glycoprotein (P-gp). Understanding the stereoselectivity of these interactions is crucial for drug design and development, aiming to optimize therapeutic efficacy while minimizing off-target effects.

Executive Summary

The functional effects of **Devapamil** enantiomers are highly dependent on the biological target. While the blockade of voltage-gated L-type calcium channels demonstrates clear stereospecificity, the inhibition of P-glycoprotein-mediated drug efflux appears to be non-stereospecific. The (-)-enantiomer of **Devapamil** is significantly more potent in blocking L-type calcium channels compared to the (+)-enantiomer. In contrast, both enantiomers exhibit comparable potency in reversing multidrug resistance, a function mediated by P-glycoprotein. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Quantitative Data Comparison

The following tables summarize the quantitative data on the functional effects of **Devapamil** enantiomers.

Table 1: Inhibition of T-Type Calcium Channels by **Devapamil** Enantiomers

Enantiomer	IC50 (µM)	Potency vs. Verapamil
(-)-(R)-Devapamil (D888)	~3	~10-fold more potent
(+)-(S)-Devapamil (D888)	~3	~10-fold more potent

Data from a study on human Cav3.2 T-type calcium channels.

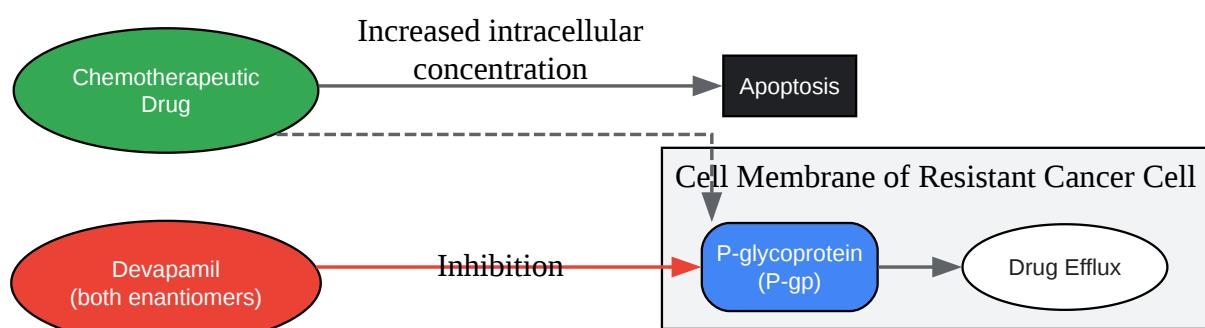
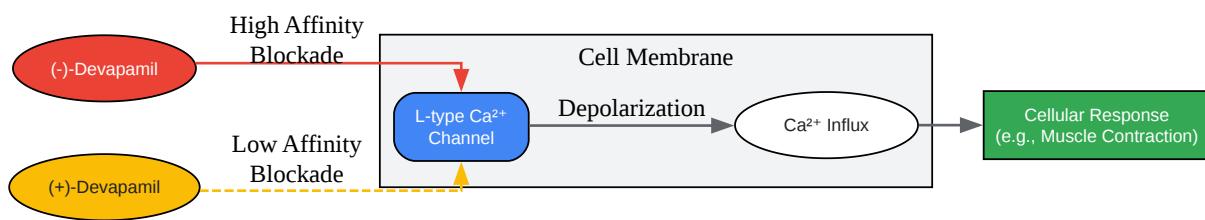
Table 2: Reversal of Multidrug Resistance (MDR) by Phenylalkylamine Enantiomers

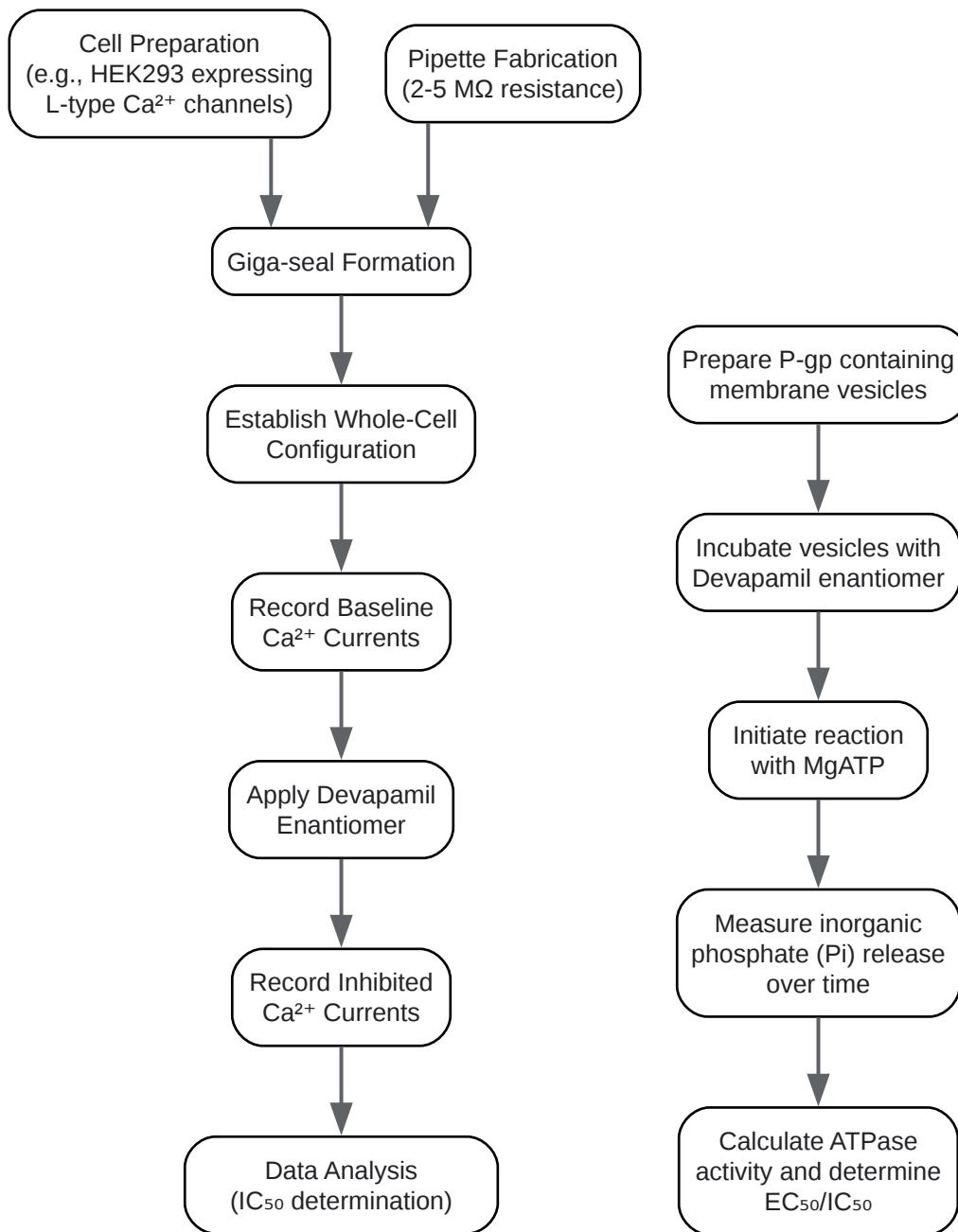
Compound	Enantiomers' Reversing Potency
Verapamil	No significant difference between (R)- and (S)-isomers
Emopamil	No significant difference between (R)- and (S)-isomers
Devapamil	Implied non-stereospecificity based on structural analogs[1]

While direct IC50 values for P-glycoprotein inhibition by **Devapamil** enantiomers are not readily available in the reviewed literature, studies on structurally similar compounds like Verapamil and Emopamil consistently show a lack of stereospecificity in MDR reversal[1].

Signaling Pathways and Experimental Workflows

Calcium Channel Blockade Signaling Pathway



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References

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